1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C13H9Cl3. It is known for its unique structure, which includes two chlorobenzene rings connected by a chloromethylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) typically involves the reaction of 4-chlorophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the toxic and corrosive reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction Reactions: The compound can be reduced to form simpler molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenolic compounds, while oxidation can produce quinones.
Scientific Research Applications
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. It may also affect cellular pathways, influencing processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Benzhydryl Chloride: Similar in structure but lacks the chloromethylene bridge.
Chlorodiphenylmethane: Another related compound with different substituents on the benzene rings.
Uniqueness: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
34265-75-3 |
---|---|
Molecular Formula |
C13H9Cl3O2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
1-chloro-4-[chloro-(4-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H9Cl3O2/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8,13H |
InChI Key |
SZFWIZGKTHSGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(OC2=CC=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.